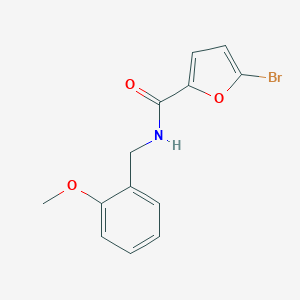![molecular formula C21H19Cl2NO5 B296714 ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296714.png)
ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. It has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.
Mecanismo De Acción
The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. It plays an important role in regulating various physiological processes, including neurotransmission, cardiac function, and immune response. ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of endogenous adenosine and preventing downstream signaling.
Biochemical and Physiological Effects
ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cardiac contractility, the modulation of neurotransmitter release, and the regulation of immune response. It has also been shown to have potential anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise manipulation of this signaling pathway. However, one limitation is that ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is relatively expensive and may not be readily available in some research settings.
Direcciones Futuras
There are several potential future directions for research involving ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One area of interest is the development of novel therapeutic agents that target the adenosine A1 receptor for the treatment of cardiovascular diseases, neurological disorders, and cancer. Another area of interest is the investigation of the role of adenosine A1 receptor signaling in the regulation of immune response and inflammation. Finally, there is potential for the development of new imaging techniques that utilize ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate to visualize the distribution and function of the adenosine A1 receptor in vivo.
Métodos De Síntesis
The synthesis of ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves several steps, including the condensation of ethyl 2-amino-4-(3,5-dichloro-4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate with propargyl bromide, followed by esterification with propargyl alcohol and subsequent reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been extensively used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Propiedades
Fórmula molecular |
C21H19Cl2NO5 |
|---|---|
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-(3,5-dichloro-4-prop-2-ynoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C21H19Cl2NO5/c1-3-8-28-19-12(22)9-11(10-13(19)23)16-17-14(25)6-5-7-15(17)29-20(24)18(16)21(26)27-4-2/h1,9-10,16H,4-8,24H2,2H3 |
Clave InChI |
OJFPSMBTSAXJSN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)Cl)C(=O)CCC2)N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)Cl)C(=O)CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B296631.png)
![N-(2,5-dichlorophenyl)-2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296632.png)
![N-(3-chloro-4-methylphenyl)-2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296634.png)


![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)

![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)



